molecular formula C18H27N5O B2706063 5-(6-tert-butylpyridazin-3-yl)-N-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide CAS No. 2415586-79-5

5-(6-tert-butylpyridazin-3-yl)-N-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

Cat. No.: B2706063
CAS No.: 2415586-79-5
M. Wt: 329.448
InChI Key: MEUANEMXJCJTMO-UHFFFAOYSA-N
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Description

5-(6-tert-butylpyridazin-3-yl)-N-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-tert-butylpyridazin-3-yl)-N-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide involves multiple steps, including the formation of the pyridazine and pyrrole rings. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 6-tert-butylpyridazine with N-prop-2-enyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-(6-tert-butylpyridazin-3-yl)-N-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

5-(6-tert-butylpyridazin-3-yl)-N-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 5-(6-tert-butylpyridazin-3-yl)-N-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-tert-Butylpyrazolo[5,1-c][1,2,4]triazin-4-yl: Similar in structure but with different biological activities.

    3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Another nitrogen-containing heterocycle with distinct properties.

Uniqueness

5-(6-tert-butylpyridazin-3-yl)-N-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-(6-tert-butylpyridazin-3-yl)-N-prop-2-enyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O/c1-5-8-19-17(24)23-11-13-9-22(10-14(13)12-23)16-7-6-15(20-21-16)18(2,3)4/h5-7,13-14H,1,8-12H2,2-4H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUANEMXJCJTMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)N2CC3CN(CC3C2)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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